苯甲酸苄酯

描述

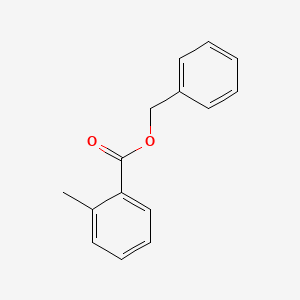

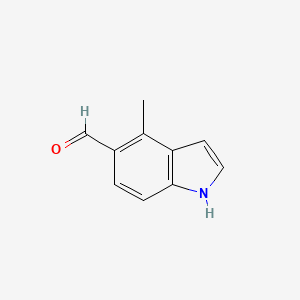

Benzyl 2-methylbenzoate is an organic compound that belongs to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

The most common method for the production of Benzyl 2-methylbenzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid . Other methods involve the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce Benzyl 2-methylbenzoate .Molecular Structure Analysis

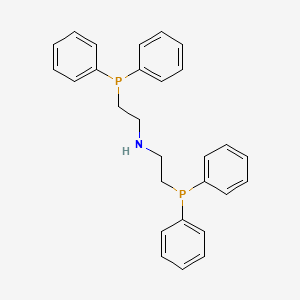

The molecular structure of Benzyl 2-methylbenzoate is represented by the chemical formula C15H14O2 . The structure is characterized by a benzene ring connected to an ester functional group .Chemical Reactions Analysis

Benzyl 2-methylbenzoate can undergo various chemical reactions. For instance, it can react at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, while nucleophiles attack the carbonyl center .Physical And Chemical Properties Analysis

Benzyl 2-methylbenzoate is a colorless liquid at room temperature. It has a light, sweet scent akin to that of fruits and flowers, making it a popular fragrance additive in consumer products . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .科学研究应用

光化学性质

苯甲酸苄酯因其光化学性质而受到研究,特别是在光脱保护的背景下。一项研究调查了苯偶姻笼合化合物的反应,其中苯甲酸苄酯被识别为中间自由基。这项研究由于它参与均裂解反应以及在激光照射下的行为,突出了其在光化学应用中的潜力 (Dai、Yu、Liu 和 Su,2016 年)。

在气味产生中的作用

在植物学领域,苯甲酸苄酯在某些气味的生物合成中很重要。对金鱼草花的研究确定了 S-腺苷甲硫氨酸:苯甲酸羧甲基转移酶 (BAMT),它负责产生苯环酯甲基苯甲酸酯。该化合物在金鱼草花瓣中产生,表明苯甲酸苄酯在植物气味的自然产生中发挥作用 (Kolosova、Sherman、Karlson 和 Dudareva,2001 年)。

作为缓蚀剂的潜力

已经对苯并咪唑衍生物(包括苯甲酸苄酯)作为缓蚀剂的潜力进行了研究。使用密度泛函理论 (DFT) 的理论研究评估了电子转移等性质,这些性质与其作为缓蚀剂的作用有关。这项研究与这些化合物在保护材料免受腐蚀的实际应用相一致 (Obot 和 Obi-Egbedi,2010 年)。

在药物开发中的应用

该化合物已在药物开发的背景下得到探索,特别是在创建具有改进特性的前药方面。一项关于与苯甲酸苄酯密切相关的 novel 2-(4-氨基苯基)苯并噻唑的研究表明,它们在为治疗癌症创造水溶性、稳定的前药方面具有潜力。这些前药显示出产生足够的血浆浓度以对特定癌细胞系发挥细胞毒性活性的希望 (Bradshaw 等人,2002 年)。

未来方向

There are several potential future directions for Benzyl 2-methylbenzoate. For instance, it has been suggested that it could be used as a biofuel due to its high energy density and low freezing point . Additionally, recent research has focused on its potential as a pesticide, particularly against insects such as the spotted lanternfly .

Relevant papers on Benzyl 2-methylbenzoate include studies on its effectiveness in combination therapy for cancer treatment , its potential as a biofuel , and its use in the synthesis of benzoxazoles . These papers provide valuable insights into the diverse applications and potential future directions of Benzyl 2-methylbenzoate.

属性

IUPAC Name |

benzyl 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNSYGIUGHROTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346934 | |

| Record name | Benzyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-methylbenzoate | |

CAS RN |

67157-60-2 | |

| Record name | Benzyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Thiabicyclo[3.3.1]nonan-3-one](/img/structure/B3192991.png)

![Benzoic acid, 2-[[(methoxycarbonyl)amino]sulfonyl]-, methyl ester](/img/structure/B3193011.png)